4-Amino-2-(pyrrolidin-3-yl)butan-2-ol is an organic compound characterized by a unique structure that includes a pyrrolidine ring and an amino alcohol functional group. Its molecular formula is , and it has a molecular weight of approximately 158.24 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its structural features, which allow it to participate in various chemical reactions.
4-Amino-2-(pyrrolidin-3-yl)butan-2-ol can be sourced from various chemical databases, including PubChem and ChemSpider, which provide detailed information on its properties and synthesis methods. It falls under the classification of amino alcohols, which are compounds containing both amino and hydroxyl functional groups.
The synthesis of 4-Amino-2-(pyrrolidin-3-yl)butan-2-ol typically involves several steps. One common method includes the reaction of 2-butanol derivatives with pyrrolidine under acidic or basic conditions to introduce the pyrrolidine moiety.
The molecular structure of 4-Amino-2-(pyrrolidin-3-yl)butan-2-ol features:
Key structural data include:
4-Amino-2-(pyrrolidin-3-yl)butan-2-ol can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism of action for 4-Amino-2-(pyrrolidin-3-yl)butan-2-ol typically involves its role as a reagent in pharmaceutical synthesis, where it may act as an intermediate in the production of more complex molecules.
Research indicates that compounds with similar structures often exhibit biological activity, potentially influencing neurotransmitter systems due to their amino alcohol nature.
Relevant data from chemical databases confirm these properties, aiding in understanding its behavior in various environments.
4-Amino-2-(pyrrolidin-3-yl)butan-2-ol has several scientific uses:
This compound's unique structure and properties make it a valuable asset in both academic research and industrial applications, highlighting its significance in modern chemistry.
The pyrrolidine scaffold of 4-amino-2-(pyrrolidin-3-yl)butan-2-ol enables selective interactions with key kinases, particularly within the PI3K-PKB-mTOR axis. Molecular docking studies predict hydrogen bonding between the amino group and mTOR’s ATP-binding pocket (KD ~2.8 nM), disrupting kinase activation. This compound reduces phosphorylated Akt (Ser473) by 75% in glioblastoma cell lines at 10 μM, confirming pathway inhibition [5] [7]. Its amphiphilic nature enhances membrane permeability, facilitating access to intracellular kinase domains.
Table 1: Kinase Targets in PI3K-PKB-mTOR Axis
| Target Kinase | Binding Affinity (IC₅₀) | Functional Effect |
|---|---|---|
| mTORC1 | 2.8 ± 0.3 nM | ↓ Autophagy, ↓ protein synthesis |
| PI3Kγ | 8.1 ± 1.2 nM | ↓ AKT phosphorylation (Ser473) |
| PDK1 | 15.4 ± 2.1 nM | ↓ Cell proliferation signals |
The compound’s pyrrolidine moiety mimics endogenous dopamine, enabling potent binding to dopaminergic D₃ receptors (Kᵢ = 40–250 nM) [1]. In cortical neuron assays, it reduces dopamine reuptake by 60% at 5 μM and allosterically modulates μ-opioid receptors, enhancing β-endorphin affinity 3.5-fold. Molecular dynamics simulations reveal salt bridges between its protonated amine and Asp110 in the D₃ receptor’s active site. This dual activity positions it as a candidate for neuropsychiatric disorders involving dopaminergic-opioid crosstalk [3] [6].
Table 2: Neurotransmitter Receptor Binding Profiles
| Receptor Type | Binding Affinity (Kᵢ) | Functional Consequence |
|---|---|---|
| Dopamine D₃ | 40.1 ± 3.2 nM | ↓ cAMP production, ↓ neuronal firing |
| μ-Opioid | 210 ± 18 nM | ↑ β-endorphin EC₅₀ |
| DAT transporter | 1.36 ± 0.2 μM | ↓ Dopamine reuptake |
4-Amino-2-(pyrrolidin-3-yl)butan-2-ol disrupts tumor-stroma crosstalk by inhibiting androgen receptor (AR) nuclear translocation (IC₅₀ = 95 nM) and downregulating VEGF secretion by 80% in prostate cancer models [5]. It synergizes with EGFR inhibitors, reducing hypoxia-inducible factor 1α (HIF-1α) levels in triple-negative breast cancer. Notably, it penetrates the blood-brain barrier (log P = 0.26), accumulating in brain tumors at 4× plasma concentration, making it viable for glioblastoma therapy [7].
Table 3: Antitumor Mechanisms in Microenvironment
| Oncogenic Process | Inhibition Efficacy | Key Biomarkers Altered |
|---|---|---|
| AR translocation | IC₅₀ = 95 nM | ↓ PSA, ↓ FKBP5 |
| Angiogenesis | 80% VEGF reduction | ↓ HIF-1α, ↑ thrombospondin-1 |
| Immune evasion | 60% PD-L1 downregulation | ↑ CD8⁺ T-cell infiltration |
CAS No.: 18016-80-3
CAS No.: 14970-71-9
CAS No.:
CAS No.:
CAS No.: 73575-12-9